2,6-Diaminopurine
2,6-Diaminopurine
2,6-Diaminopurine is one of a number of organic compounds that share a similar purine structure and possess antiviral and antitumor properties. 2,6-Diaminopurine nucleosides are versatile synthetic precursors for specific N-6 modifications of antiviral and antitumor agents. (NCI04)
9H-purine-2,6-diamine is a member of the class of 2,6-diaminopurines that is 9H-purine in which the hydrogens at positions 2 and 6 are replaced by amino groups. It has a role as an antineoplastic agent. It is a primary amino compound and a member of 2,6-diaminopurines. It derives from an adenine.
9H-purine-2,6-diamine is a member of the class of 2,6-diaminopurines that is 9H-purine in which the hydrogens at positions 2 and 6 are replaced by amino groups. It has a role as an antineoplastic agent. It is a primary amino compound and a member of 2,6-diaminopurines. It derives from an adenine.
Brand Name:
Vulcanchem
CAS No.:
1904-98-9
VCID:
VC0158960
InChI:
InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)
SMILES:
C1=NC2=NC(=NC(=C2N1)N)N
Molecular Formula:
C5H6N6
Molecular Weight:
150.14 g/mol
2,6-Diaminopurine
CAS No.: 1904-98-9
Main Products
VCID: VC0158960
Molecular Formula: C5H6N6
Molecular Weight: 150.14 g/mol
CAS No. | 1904-98-9 |
---|---|
Product Name | 2,6-Diaminopurine |
Molecular Formula | C5H6N6 |
Molecular Weight | 150.14 g/mol |
IUPAC Name | 7H-purine-2,6-diamine |
Standard InChI | InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11) |
Standard InChIKey | MSSXOMSJDRHRMC-UHFFFAOYSA-N |
SMILES | C1=NC2=NC(=NC(=C2N1)N)N |
Canonical SMILES | C1=NC2=NC(=NC(=C2N1)N)N |
Melting Point | 302.0 °C |
Description | 2,6-Diaminopurine is one of a number of organic compounds that share a similar purine structure and possess antiviral and antitumor properties. 2,6-Diaminopurine nucleosides are versatile synthetic precursors for specific N-6 modifications of antiviral and antitumor agents. (NCI04) 9H-purine-2,6-diamine is a member of the class of 2,6-diaminopurines that is 9H-purine in which the hydrogens at positions 2 and 6 are replaced by amino groups. It has a role as an antineoplastic agent. It is a primary amino compound and a member of 2,6-diaminopurines. It derives from an adenine. |
Related CAS | 7280-83-3 (sulfate) |
Synonyms | 2,6-diaminopurine 2,6-diaminopurine sulfate 2-aminoadenine |
PubChem Compound | 30976 |
Last Modified | Nov 11 2021 |
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